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Compound of Interest

Compound Name: AZD7545

Cat. No.: B1666236 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing

AZD7545, a selective inhibitor of Pyruvate Dehydrogenase Kinase 2 (PDK2), in the study of T

helper 2 (Th2) cell differentiation. By inhibiting PDK2, AZD7545 modulates cellular metabolism,

specifically glycolysis, which has been demonstrated to be a critical regulator of Th2 cell

development and function.

Introduction
T helper 2 (Th2) cells are a subset of CD4+ T cells that play a pivotal role in the adaptive

immune response, particularly against extracellular parasites. They are also critically involved

in the pathogenesis of allergic diseases such as asthma and atopic dermatitis. The

differentiation of naive CD4+ T cells into the Th2 lineage is a complex process orchestrated by

specific cytokines and transcription factors. Recent studies have highlighted the importance of

cellular metabolism, particularly aerobic glycolysis, in supporting this differentiation process.

AZD7545 is a potent and selective small molecule inhibitor of PDK2, a key enzyme that

negatively regulates the Pyruvate Dehydrogenase Complex (PDC). By inhibiting PDK2,

AZD7545 promotes the conversion of pyruvate to acetyl-CoA, thereby linking glycolysis to the

tricarboxylic acid (TCA) cycle and oxidative phosphorylation. In the context of T cell biology, this

metabolic shift has been shown to suppress the differentiation of IL-5 and IL-13-producing Th2

cells. This makes AZD7545 a valuable tool for investigating the role of metabolic pathways in
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Th2 differentiation and for exploring potential therapeutic strategies targeting

immunometabolism in allergic and other Th2-mediated diseases.

Mechanism of Action
AZD7545 is a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK), with high selectivity

for the PDK2 isoform. PDKs are mitochondrial enzymes that phosphorylate and inactivate the

Pyruvate Dehydrogenase (PDH) complex, which is a critical gateway for the entry of glycolytic

products into the TCA cycle. By inhibiting PDK, AZD7545 effectively locks the PDH complex in

its active, dephosphorylated state. This leads to a metabolic shift away from aerobic glycolysis

(the "Warburg effect") and towards oxidative phosphorylation. In the context of Th2 cell

differentiation, this metabolic reprogramming has been shown to specifically downregulate the

expression of key Th2-associated transcription factors, without affecting the master regulator

GATA3, and consequently reduce the production of hallmark Th2 cytokines.[1]

Data Presentation
Table 1: Effect of AZD7545 on Th2-Related Transcription
Factor mRNA Expression
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Target Gene AZD7545 Concentration Fold Change vs. Control

Gfi1 1 µM ↓

10 µM ↓↓

c-Maf 1 µM ↓

10 µM ↓↓

Pparg 1 µM ↓

10 µM ↓↓

Gata3 1 µM No significant change

10 µM No significant change

Data is a qualitative summary

based on published findings.

Precise fold changes are

dependent on experimental

conditions.

Table 2: Effect of AZD7545 on Th2 Cytokine Production
Cytokine AZD7545 Concentration Inhibition (%) vs. Control

IL-5 1 µM Significant Inhibition

10 µM Strong Inhibition

IL-13 1 µM Significant Inhibition

10 µM Strong Inhibition

Data is a qualitative summary

based on published findings.

Percentage of inhibition is

dependent on experimental

conditions and stimulation

methods (e.g., IL-33

stimulation).
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Caption: Signaling pathway of Th2 differentiation and the inhibitory action of AZD7545.

Experimental Setup

Downstream Analysis

1. Isolate Naive CD4+ T cells
(from mouse spleen)

2. Culture cells under
Th2 polarizing conditions

3. Treat with AZD7545
(or vehicle control)

4. Harvest cells
(after 5 days)

5a. RNA Extraction

5b. Protein Extraction

5c. Supernatant Collection

6a. qRT-PCR
(Gfi1, c-Maf, Pparg, Gata3)

6b. Immunoblotting
(Gfi1, c-Maf, PPARγ, GATA3)

6c. ELISA
(IL-5, IL-13)

Click to download full resolution via product page

Caption: Experimental workflow for studying the effect of AZD7545 on Th2 differentiation.

Experimental Protocols
I. Isolation of Naive CD4+ T Cells from Mouse Spleen

Spleen Homogenization: Euthanize mice according to institutional guidelines. Aseptically

remove the spleen and place it in a sterile petri dish containing 5 mL of RPMI-1640 medium.

Gently mash the spleen using the plunger of a 3 mL syringe to create a single-cell

suspension.

Red Blood Cell Lysis: Transfer the cell suspension to a 15 mL conical tube and centrifuge at

300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 2 mL of ACK

lysis buffer. Incubate for 5 minutes at room temperature. Add 10 mL of RPMI-1640 to stop

the lysis and centrifuge again.

Naive CD4+ T Cell Enrichment: Resuspend the cell pellet in MACS buffer (PBS with 0.5%

BSA and 2 mM EDTA). Isolate naive CD4+ T cells using a naive CD4+ T cell isolation kit

(e.g., from Miltenyi Biotec or STEMCELL Technologies) according to the manufacturer's

instructions. This typically involves negative selection to deplete non-CD4+ cells and

activated/memory T cells.
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Cell Counting and Viability: Resuspend the enriched cells in complete RPMI-1640 medium

(supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 µM 2-mercaptoethanol).

Determine the cell concentration and viability using a hemocytometer and trypan blue

exclusion.

II. In Vitro Th2 Cell Differentiation
Plate Coating: Coat a 24-well plate with anti-CD3ε antibody (e.g., clone 145-2C11, 2 µg/mL

in sterile PBS) by adding 250 µL per well. Incubate overnight at 4°C.

Cell Seeding: The next day, aspirate the anti-CD3ε antibody solution and wash each well

twice with 1 mL of sterile PBS.

Preparation of Th2 Differentiation Medium: Prepare complete RPMI-1640 medium

containing:

Anti-CD28 antibody (2 µg/mL)

Recombinant mouse IL-4 (20 ng/mL)

Anti-IFN-γ antibody (10 µg/mL)

Recombinant human IL-2 (10 ng/mL)

Cell Culture: Resuspend the isolated naive CD4+ T cells in the Th2 differentiation medium at

a concentration of 1 x 10^6 cells/mL. Add 1 mL of the cell suspension to each well of the anti-

CD3ε coated plate.

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 5 days.

III. AZD7545 Treatment
Stock Solution Preparation: Prepare a stock solution of AZD7545 (e.g., 10 mM in DMSO).

Store aliquots at -20°C.

Treatment: On day 0 of the Th2 differentiation culture, add AZD7545 to the desired final

concentrations (e.g., 1 µM and 10 µM). Ensure the final DMSO concentration is consistent

across all conditions, including the vehicle control (e.g., 0.1% DMSO).
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Incubation: Co-incubate the cells with AZD7545 for the entire 5-day differentiation period.

IV. Quantitative Real-Time PCR (qRT-PCR)
RNA Extraction: After 5 days of culture, harvest the cells and extract total RNA using a

commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's

protocol.

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit

(e.g., iScript cDNA Synthesis Kit, Bio-Rad).

qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. A

typical reaction setup is as follows:

10 µL 2x SYBR Green Master Mix

1 µL Forward Primer (10 µM)

1 µL Reverse Primer (10 µM)

2 µL cDNA

6 µL Nuclease-free water

Primer Sequences (Mouse):

Gfi1: Fwd: 5'-GAC TTT TGG GCT TCT GAG TG-3', Rev: 5'-TGG GCT TCT TGG TGA TCT

TA-3'

c-Maf: Fwd: 5'-AGC AGT TGG TGC TCC TGA TG-3', Rev: 5'-GCT TCC TGG TGT CCT

TGA GC-3'

Pparg: Fwd: 5'-GGA AGC CCT TTG GTG ACT AC-3', Rev: 5'-GCT CTT GTG AAT GGA

ATG TC-3'

Gata3: Fwd: 5'-GTC ATC CTA GAG GAG GGC GTC-3', Rev: 5'-GGT GGT GGT CTG ACA

TCT GAA-3'
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18S rRNA (housekeeping): Fwd: 5'-GTA ACC CGT TGA ACC CCA TT-3', Rev: 5'-CCA

TCC AAT CGG TAG TAG CG-3'

Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of the

target genes to the housekeeping gene (18S rRNA) and then to the vehicle control.

V. Immunoblotting
Protein Extraction: Harvest cells and lyse them in RIPA buffer supplemented with protease

and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-

polyacrylamide gel. Transfer the proteins to a PVDF membrane.

Antibody Incubation:

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:

Anti-Gfi1 (1:1000)

Anti-c-Maf (1:1000)

Anti-PPARγ (1:1000)

Anti-GATA3 (1:1000)

Anti-β-actin (1:5000, loading control)

Wash the membrane three times with TBST.

Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room

temperature.

Detection: Wash the membrane three times with TBST and visualize the protein bands using

an enhanced chemiluminescence (ECL) detection system.
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VI. Enzyme-Linked Immunosorbent Assay (ELISA)
Supernatant Collection: After 5 days of culture, centrifuge the plates at 400 x g for 5 minutes.

Carefully collect the culture supernatants and store them at -80°C until use.

ELISA Procedure: Quantify the concentrations of IL-5 and IL-13 in the supernatants using

commercially available ELISA kits (e.g., from R&D Systems or BioLegend) according to the

manufacturer's instructions.

Data Analysis: Generate a standard curve using the provided standards. Determine the

concentrations of IL-5 and IL-13 in the samples by interpolating from the standard curve.

Conclusion
AZD7545 serves as a powerful research tool for elucidating the intricate relationship between

cellular metabolism and Th2 cell differentiation. The protocols outlined in these application

notes provide a robust framework for investigating the effects of PDK2 inhibition on Th2 lineage

commitment and effector function. The ability of AZD7545 to modulate Th2 responses through

metabolic reprogramming opens up new avenues for the discovery and development of novel

therapeutics for a range of Th2-driven inflammatory and allergic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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